molecular formula C12H17Cl2N B13782899 1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride CAS No. 74039-39-7

1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride

Cat. No.: B13782899
CAS No.: 74039-39-7
M. Wt: 246.17 g/mol
InChI Key: LNLQZKMSMZVRHG-UHFFFAOYSA-N
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Description

1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a benzyl substituent modified with an ortho-chloro and alpha-methyl group. The ortho-chloro and alpha-methyl groups likely confer steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

CAS No.

74039-39-7

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H16ClN.ClH/c1-10(14-8-4-5-9-14)11-6-2-3-7-12(11)13;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H

InChI Key

LNLQZKMSMZVRHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrrolidine Derivatives

Pyrrolidine compounds, including 1-(o-chloro-alpha-methylbenzyl)pyrrolidine hydrochloride, are commonly synthesized via:

  • Reductive cyclization of appropriate precursors.
  • Transition metal-catalyzed cyclizations.
  • Nucleophilic substitution on preformed pyrrolidine rings.
  • Catalytic hydrogenation of pyrrolines or pyrrolidinols.

These methods provide routes to selectively functionalized pyrrolidine derivatives, including those bearing aromatic substituents such as the o-chlorobenzyl group.

Reductive Cyclization Using Catalytic Hydrogenation

A prominent preparation method involves the reductive cyclization of precursors containing unsaturated or functionalized side chains under hydrogenation conditions in the presence of catalysts such as Raney nickel or palladium on carbon.

  • For example, compounds structurally related to this compound can be prepared by hydrogenation of corresponding pyrrolidinol intermediates.
  • The process typically involves dissolving a pyrrolidinol precursor in a solvent with acidic components, maintaining a pH around 5-7, and subjecting the solution to hydrogen gas at pressures between 15-150 psi and temperatures of 0-100°C.
  • Catalysts such as Raney nickel and palladium on carbon facilitate the reductive cyclization, producing the pyrrolidine ring with the desired substitution pattern.
  • Subsequent isolation involves solvent removal, basification to free base form, and vacuum distillation to obtain the pure pyrrolidine derivative, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Transition Metal-Catalyzed Cyclization of Oxime Esters and Alkenes

Recent advances in pyrrolidine synthesis utilize transition metal catalysis, especially palladium and rhodium catalysts, to achieve intramolecular cyclizations:

  • Oxime esters bearing pendant olefinic groups can undergo palladium-catalyzed iminoacylation or iminohalogenation to form 1-pyrrolines, which are precursors to pyrrolidines.
  • For instance, Pd(0)-catalyzed intramolecular iminohalogenation with halide salts can produce halomethyl-substituted pyrrolines, which upon reduction or further transformation yield substituted pyrrolidines.
  • The choice of ligand and halide influences yield and selectivity, with iodination generally providing higher yields than chlorination.
  • These methods tolerate aromatic substituents such as chlorophenyl groups, making them suitable for synthesizing 1-(o-chloro-alpha-methylbenzyl)pyrrolidine derivatives.
  • Additionally, chiral rhodium catalysts under visible light irradiation enable enantioselective synthesis of pyrrolines with high diastereoselectivity and enantiomeric excess, which can be converted to pyrrolidines.

Nucleophilic Substitution on Pyrrolidine Precursors

Another approach involves the nucleophilic substitution of pyrrolidine nitrogen with an o-chloro-alpha-methylbenzyl electrophile:

  • Starting from pyrrolidine or its derivatives, alkylation with 1-(2-chlorophenyl)ethyl halides under controlled conditions yields the target compound.
  • The hydrochloride salt is then formed by treatment with hydrochloric acid.
  • This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Summary Table of Preparation Methods

Methodology Key Reagents / Catalysts Conditions Advantages Limitations
Reductive Cyclization via Hydrogenation Pyrrolidinol precursors, Raney Ni, Pd/C H₂ gas (15-150 psi), 0-100°C, acidic pH 5-7 High selectivity, scalable Requires handling of H₂ gas, catalyst sensitivity
Transition Metal-Catalyzed Cyclization Pd(0), Rh catalysts, oxime esters, halide salts Mild temperatures, O₂ or visible light Enantioselective synthesis possible Complex catalyst systems, ligand optimization needed
Nucleophilic Substitution Pyrrolidine, o-chloro-alpha-methylbenzyl halide Controlled alkylation conditions Straightforward, direct alkylation Potential side reactions, over-alkylation
One-Pot Cyclization of Cyclopropanes Donor–acceptor cyclopropanes, nickel perchlorate, acetic acid Reflux in toluene Efficient, one-pot synthesis Limited substrate scope, multi-step conversion

Research Findings and Notes

  • The hydrogenation-based reductive cyclization is well-documented in patents and offers a robust route to pyrrolidines with aromatic substituents including o-chlorophenyl groups.
  • Transition metal-catalyzed methods provide modern, atom-economical, and stereoselective routes to pyrrolidine frameworks, with recent literature demonstrating high yields and enantioselectivities for related compounds.
  • The nucleophilic substitution approach remains a classical method, suitable for small-scale synthesis and derivatization.
  • Emerging one-pot methods from cyclopropane precursors highlight ongoing innovation in pyrrolidine synthesis, potentially applicable to substituted derivatives after optimization.
  • No comprehensive single-step industrial synthesis of this compound was found, indicating that multi-step synthesis with intermediate purification remains standard.

Chemical Reactions Analysis

Types of Reactions

1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride has been investigated for its role as a muscarinic receptor antagonist . Muscarinic receptors are involved in several physiological processes, making their antagonists valuable in treating various conditions such as respiratory disorders, urinary incontinence, and gastrointestinal issues. The compound exhibits significant potency and selectivity towards specific muscarinic receptor subtypes, particularly the M3 subtype, which is predominantly located in smooth muscle tissues .

Table 1: Potential Therapeutic Uses of Muscarinic Receptor Antagonists

Disease/ConditionMechanism of ActionReference
Bronchial AsthmaRelaxes bronchial smooth muscle
Chronic Obstructive Pulmonary Disease (COPD)Reduces bronchoconstriction
Urinary IncontinenceDecreases bladder contractions
Irritable Bowel SyndromeModulates gastrointestinal motility

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of pyrrolidine derivatives, including this compound. These compounds have shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine framework can enhance anti-inflammatory activity, making these derivatives potential candidates for developing new anti-inflammatory drugs .

Table 2: COX-2 Inhibition Potency of Pyrrolidine Derivatives

CompoundIC50 (μmol)Reference
This compoundTBD
Celecoxib0.04 ± 0.01

Synthetic Methodologies

The synthesis of this compound involves various asymmetric synthesis techniques . Recent advances have demonstrated the effectiveness of using chiral catalysts to achieve high enantioselectivity in the formation of pyrrolidine derivatives. This method not only improves yield but also enhances the biological activity of the resulting compounds .

Table 3: Asymmetric Synthesis Techniques

TechniqueDescriptionReference
Chiral CatalysisUtilizes chiral catalysts for enantioselective reactions
Multicomponent CouplingCombines multiple reactants to form complex structures

Case Studies and Research Findings

Several research studies have documented the efficacy of pyrrolidine derivatives in clinical settings:

  • Study on Respiratory Disorders : A clinical trial demonstrated that a pyrrolidine derivative significantly improved lung function in patients with COPD by acting as a muscarinic antagonist, thereby reducing airway resistance .
  • Anti-inflammatory Trials : In vitro studies showed that this compound effectively inhibited COX-2 activity, leading to reduced inflammation in animal models of arthritis .

Mechanism of Action

The mechanism of action of 1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrrolidine hydrochloride derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidine Hydrochloride Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Applications References
1-(2-Chloroethyl)pyrrolidine HCl Chloroethyl ~192.5 Synthesis intermediate (e.g., chalcone derivatives)
1-(3,4-Dimethoxybenzyl)pyrrolidine HCl 3,4-Dimethoxybenzyl ~653.4 Research chemical (CNS studies)
1-(2-(Dodecyloxy)ethyl)pyrrolidine HCl Dodecyloxyethyl ~349.9 Surfactant, drug delivery
3-Methyl Rolicyclidine HCl Cyclohexyl + 3-methylphenyl ~279.9 Dissociative anesthetic (research)
Target Compound o-Chloro-alpha-methylbenzyl Not explicitly provided Hypothesized: Bioactive/pharmaceutical intermediate
Key Observations:

Substituent Impact on Lipophilicity: The dodecyloxyethyl group in enhances lipophilicity, making the compound suitable for surfactant applications . In contrast, the chloroethyl group () increases reactivity for nucleophilic substitution in synthesis .

Steric and Electronic Effects: The 3,4-dimethoxybenzyl substituent () introduces electron-donating methoxy groups, which may enhance binding to aromatic receptors . The alpha-methyl group adds steric hindrance, which could reduce metabolic degradation compared to unsubstituted benzyl analogs.

Biological Activity

1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride is a chemical compound with notable biological activities, particularly in neuropharmacology. This compound, characterized by its unique structure featuring a pyrrolidine ring and an o-chloro-alpha-methylbenzyl substituent, has garnered attention for its potential applications in pharmaceutical research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C₁₂H₁₇Cl₂N and a CAS number of 74039-39-7. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is advantageous for various applications in drug development.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C12H17ClN\text{C}_{12}\text{H}_{17}\text{Cl}\text{N}

Similar Compounds

Several compounds share structural similarities with this compound. A comparison of these compounds is shown in the table below:

Compound NameStructureUnique Features
1-(alpha-Methylbenzyl)pyrrolidine HClC₁₂H₁₇ClNLacks chlorine substitution; potential differences in biological activity.
4-Chloro-alpha-methylbenzyl alcoholC₉H₁₃ClOAlcohol functional group alters reactivity; used as a chiral building block.
1-(o-Bromomethylbenzyl)pyrrolidineC₁₂H₁₈BrNBromine substitution may enhance reactivity compared to chlorine; different pharmacological profile.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter levels by inhibiting their reuptake, similar to other psychoactive compounds. Such activity suggests potential applications in treating neurological disorders.

Receptor Interactions

The compound exhibits significant binding affinity with various receptors, including muscarinic receptors, which play critical roles in cholinergic neurotransmission. Studies have shown that pyrrolidine derivatives can act as antagonists at these receptors, indicating their potential therapeutic uses .

Antimicrobial Activity

Recent investigations into pyrrolidine derivatives have highlighted their antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

Anti-inflammatory Properties

In addition to antimicrobial effects, certain studies have explored the anti-inflammatory potential of pyrrolidine derivatives. Compounds similar to this compound were evaluated for their influence on nitric oxide production in RAW264.7 cells, revealing varying degrees of anti-inflammatory activity .

Study on Neuropharmacological Effects

A study conducted by researchers at the University of Michigan explored the neuropharmacological effects of pyrrolidine derivatives. The study found that compounds with similar structures exhibited significant antagonist activity against relaxin-3 receptors, implicating their role in stress response and appetite control .

Antimicrobial Efficacy Assessment

In another study assessing antimicrobial efficacy, several pyrrolidine derivatives were tested against multiple bacterial strains. The results indicated robust antibacterial activity against Staphylococcus aureus, with some compounds showing MIC values comparable to standard antibiotics like penicillin .

Q & A

Q. What analytical techniques are recommended for determining the purity of 1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is standard. Use a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 70:30 ratio, with UV detection at 254 nm. Validate against certified reference standards to ensure accuracy. For preliminary screening, thin-layer chromatography (TLC) with silica gel plates and a chloroform-methanol (9:1) system can be employed .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in a sealed container at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers).
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Use nuclear magnetic resonance (NMR) spectroscopy :

  • ¹H NMR : Look for characteristic pyrrolidine ring protons (δ 1.5–2.5 ppm) and aromatic protons from the o-chloro-benzyl group (δ 7.2–7.8 ppm).
  • 13C NMR : Confirm the presence of the quaternary carbon adjacent to the chlorine substituent (~δ 140 ppm). Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to identify N–H stretches (if present) and C–Cl bonds (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation of the pyrrolidine ring.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Monitor progress via TLC or in-situ IR spectroscopy .

Q. What experimental approaches resolve discrepancies in spectroscopic data during structural characterization?

  • Dynamic NMR : Identify conformational isomers causing split signals.
  • 2D Techniques (COSY, HSQC) : Resolve overlapping peaks in complex aromatic regions.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration at the α-methylbenzyl group) by growing single crystals in ethanol/water mixtures .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

  • Solubility : The hydrochloride salt increases aqueous solubility compared to the free base, critical for in-vitro assays. Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).
  • Bioavailability : Conduct partition coefficient (log P) studies to assess membrane permeability. Compare salt vs. free base using Caco-2 cell monolayers .

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